Product packaging for Evx-1 protein(Cat. No.:CAS No. 130173-73-8)

Evx-1 protein

Cat. No.: B1180113
CAS No.: 130173-73-8
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Description

Structural Organization and Functional Domains of EVX1 ProteinThe human EVX1 protein is composed of 407 amino acid residues.nih.govnih.govoup.comresearchgate.netA key feature of EVX1 is the presence of a homeodomain, a conserved DNA-binding domain characteristic of homeobox proteins.maayanlab.cloudgenecards.orgusbio.netebi.ac.ukThis domain is crucial for the protein's function as a transcription factor, enabling it to bind to specific DNA sequences and regulate gene expression.genecards.orgijbiotech.comstring-db.orgBesides the homeodomain, EVX1 also contains other functional domains. For instance, a carboxyl-terminal proline/alanine-rich region in human EVX1 appears to be responsible for its transcriptional repression activity.nih.govThe protein domains predicted for EVX1 include the Homeodomain (HD), Homeodomain-like superfamily, Homeobox_CS, HD_metazoa, and Even-skipped_HD, as well as the Lambda and other repressor helix-turn-helix signature.genecards.orgEVX1 is localized primarily within the nuclear regions of cells where it is expressed, consistent with its role as a transcription factor.nih.govproteinatlas.org

Research Findings Related to EVX1 Protein:

Research has demonstrated that EVX1 can function as a transcriptional repressor during embryogenesis. maayanlab.cloudgenecards.orgnih.gov Studies in transfected mammalian cells showed that EVX1 expression represses reporter gene transcription, and this repression can be independent of the presence of EVX1 DNA-binding sites in the promoter. nih.gov The proline/alanine-rich region at the C-terminus is implicated in this repression activity. nih.gov

EVX1 plays a role in specifying neuronal cell types. genecards.org In the mammalian spinal cord, EVX1 expression is restricted to a population of V0 cells, specifically the Evx1-positive V0v cells, which develop into glutamatergic interneurons important for locomotor circuitry. nih.gov Studies in zebrafish have confirmed that evx1 and evx2 are co-expressed by V0v cells and are required, partially redundantly, for these cells to become excitatory interneurons. nih.gov Zebrafish evx1 is also dynamically expressed during neurogenesis in subsets of interneurons in the spinal cord, rhombencephalon, and epiphysis. nih.gov

EVX1 expression is also involved in posterior body patterning and neurogenesis, similar to its Drosophila homolog. nih.govnih.gov In mouse embryogenesis, Evx1 shows a biphasic expression pattern, initially at the posterior end and later in the neural tube and hindbrain, coinciding with the maturation of early forming interneurons. nih.gov Graded expression of mouse Evx1 in the primitive streak has been suggested to play a role in specifying cell fates. biologists.com

Furthermore, EVX1 has been identified as a target of BMP signaling, a pathway crucial for regional cell fate determination during embryogenesis. maayanlab.cloudijbiotech.comnih.gov EVX1 expression can be perturbed in certain cancers. maayanlab.cloudnih.gov For example, in esophageal squamous cell carcinoma (ESCC), EVX1 expression is frequently downregulated, and lower levels correlate with lymph node metastasis and increased tumor invasion, suggesting a potential role in suppressing disease progression and its utility as a molecular marker for aggressive tumors. maayanlab.cloudijbiotech.comnih.gov Studies have also shown a correlation between the upregulation of TWIST1 mRNA expression and reduced EVX1 expression in ESCC patients, with both genes correlating with poor prognosis. ijbiotech.com

Data Tables

While specific quantitative data for interactive tables (like precise amino acid conservation percentages across all species or detailed domain lengths with numerical values) were not consistently available across the search results in a format suitable for direct table generation without interpretation or synthesis beyond the scope of this task, the following points summarize key structural and locational data mentioned:

Human EVX1 protein length: 407 amino acids. nih.govnih.govoup.comresearchgate.net

Drosophila eve protein length: 376 amino acids. nih.govuniprot.org

Human EVX1 gene location: Chromosome 7, 7p15.2. nih.gov

Human EVX1 gene position relative to HOXA cluster: 48 kb upstream of HOXA13. oup.comnih.govnih.govoup.com

Human EVX2 gene location: Chromosome 2. oup.comnih.govnih.govoup.com

Human EVX2 gene position relative to HOXD cluster: 5' end of the HOXD locus. oup.comnih.govnih.govoup.comoup.com

Mouse Evx1 gene location: Chromosome 6. scbt.com

Mouse Evx1 gene position relative to Hox-1 cluster: near the Hox-1 gene cluster. scbt.com

An interactive table summarizing the location of human EVX genes relative to Hox clusters could be presented as follows:

GeneSpeciesChromosomeLocation Relative to Hox ClusterDistance from Nearest Hox Gene
EVX1Human75' end of HOXA locus~48 kb upstream of HOXA13 oup.comnih.govnih.govoup.com
EVX2Human25' end of HOXD locus5' end of the HOXD locus oup.comnih.govnih.govoup.comoup.com

An interactive table summarizing protein lengths could be presented as follows:

ProteinSpeciesLength (amino acids)
EVX1Human407 nih.govnih.govoup.comresearchgate.net
eveDrosophila melanogaster376 nih.govuniprot.org

Properties

CAS No.

130173-73-8

Molecular Formula

C14H16N2O

Synonyms

Evx-1 protein

Origin of Product

United States

Genomic Context and Transcriptional Regulation of Evx1

EVX1 Gene Locus and Chromosomal Localization

The human EVX1 gene is located on chromosome 7, specifically mapped to band 7p15.2. genecards.orgjax.org This gene resides at the 5' end of the HOXA locus (formerly known as the HOX1 locus). genecards.orgnih.govoup.com In humans, EVX1 is situated approximately 48 kilobases (kb) upstream of HOXA13 (previously designated as HOX1J). nih.govoup.com The transcriptional orientation of EVX1 is opposite to that of the adjacent HOX genes within the cluster. nih.govoup.com

In the mouse genome, the orthologous Evx1 locus is found on chromosome 6, positioned about 50 kb downstream of the HoxA gene cluster. jax.orgresearchgate.net

The genomic locations for the human EVX1 gene have been precisely mapped in different genome assemblies:

AssemblyChromosomeStartEndStrand
GRCh38/hg38chr727,242,70027,250,493+
GRCh37/hg19chr727,282,42127,287,449+
GRCh37/hg19 (Ensembl)chr727,282,16427,290,112+

Data derived from search result genecards.org.

The mouse Evx1 gene is located on chromosome 6, with coordinates Chr6: 52290483-52295363 bp on the + strand (GRCm39 assembly). jax.org

Transcriptional Control Elements and Promoter Architecture

Transcriptional regulation of genes like EVX1 is fundamentally controlled by promoter regions and associated cis-regulatory elements. Promoters are critical for accurate transcriptional regulation and typically contain a core promoter region, along with upstream activator sequences (UAS) and upstream repressor sequences (URS). mdpi.com The architecture of a promoter, defined by the number, strength, and position of transcription factor binding sites, significantly influences gene expression levels. nih.gov

The EVX1 gene possesses a defined promoter region. genecards.orgnih.gov Cis-regulatory elements (CREs) are DNA sequences that play a crucial role in regulating gene expression and include elements such as promoters, enhancers, silencers, and insulators. stanford.edunih.gov The identification of CREs is often based on their genomic location, sequence conservation across species, and the presence of predicted or experimentally validated transcription factor binding sites. nih.gov A conserved cis-element associated with Evx1 has been identified. zfin.orgdntb.gov.ua

The promoter region of the EVX1 gene is characterized by the presence of numerous E-boxes, which are potential binding sites for transcription factors. nih.gov These E-boxes are found both in the region approximately 3 kb upstream of the transcription start site (TSS) and within the gene's transcription unit itself, including both exonic and intronic regions. nih.gov

Putative Transcription Factor Binding Sites Regulating EVX1 Expression

The expression of EVX1 is regulated by the binding of various transcription factors to specific recognition sequences within its promoter and regulatory elements. Analysis of the EVX1 gene promoter has identified a number of putative transcription factor binding sites. genecards.org

Some of the top transcription factor binding sites identified in the EVX1 gene promoter by QIAGEN include:

GATA-1 genecards.org

IRF-7A genecards.org

Lmo2 genecards.org

NF-AT (including NF-AT1, NF-AT2, NF-AT3, NF-AT4) genecards.org

Nkx2-5 genecards.org

Sox5 genecards.org

Other identified transcription factor binding sites include:

CBX8 genecards.org

EZH2 genecards.org

POLR2A genecards.org

ZBTB26 genecards.org

ATF2 genecards.org

ZBTB10 genecards.org

ZNF341 genecards.org

YY1 genecards.org

KLF16 genecards.org

CTCF genecards.org

ZNF189 genecards.org

GLIS1 genecards.org

ZNF18 genecards.org

ZNF398 genecards.org

ZBTB8A genecards.org

PATZ1 genecards.org

PRDM10 genecards.org

CREB1 genecards.org

GLIS2 genecards.org

ZBTB6 genecards.org

ZNF335 genecards.org

TWIST1, a key regulator of epithelial-mesenchymal transition (EMT), has been suggested to potentially bind to E-boxes within the EVX1 gene locus and contribute to the downregulation of EVX1 expression, as observed in some contexts like esophageal squamous cell carcinoma. nih.gov

Spatio-Temporal Dynamics of EVX1 Gene Expression

The expression pattern of the EVX1 gene during embryogenesis is tightly regulated in both space and time, reflecting its critical roles in developmental processes.

Biphasic Expression Patterns during Embryogenesis

Evx1 expression in the mouse embryo exhibits a notable biphasic pattern. wikipedia.orgnih.govoup.com The initial phase occurs during early embryogenesis, approximately from days 7 to 9 post coitum (p.c.). nih.govoup.com During this period, Evx1 expression emerges at the posterior end of the embryo within the primitive ectoderm and is subsequently detected in the mesoderm and neuroectoderm. nih.govoup.com

The second phase of Evx1 expression is observed later in development, from approximately days 10 to 12.5 p.c. nih.govoup.com In this later phase, Evx1 transcripts become restricted to specific cell populations within the neural tube and hindbrain along their entire length. nih.govoup.com This localized expression temporally coincides with the maturation of early-forming interneurons, potentially commissural interneurons. nih.gov

Localized Expression in Specific Embryonic Structures (e.g., primitive streak, neural tube, limb bud)

EVX1 gene expression is highly localized to distinct structures during embryogenesis, consistent with its role in regional patterning and cell fate determination.

During gastrulation, Evx1 expression is prominently detected in the primitive streak. sdbonline.orgwikipedia.orgresearchgate.netbiologists.com In the mouse, Evx1 is first translated shortly before the onset of gastrulation in a region of ectoderm that will contribute to the primitive streak. sdbonline.org Throughout gastrulation, its expression is largely confined to cells within and near the streak. sdbonline.orgbiologists.com Notably, the expression within the primitive streak is graded, displaying a posterior-to-anterior decrease in RNA levels. sdbonline.org Evx1 and its antisense counterpart, Evx1as, are co-expressed in the primitive streak during gastrulation and later localize to the tail bud, which contains remnants of the primitive streak. researchgate.net

In the developing nervous system, Evx1 is expressed in specific subsets of neurons. From approximately E10 onwards in the mouse, Evx1 RNA is detected in subsets of cells within the neural tube along the entire axis. biologists.com Specifically, Evx1 is a key determinant of V0 interneuron identity in the ventral spinal cord. sdbonline.org These Evx1-expressing V0 interneurons are locally projecting intersegmental commissural neurons. sdbonline.org

Evx1 expression is also observed in the developing limb bud. sdbonline.orgbiologists.combiologists.com Evx1 RNA is first detected in the distal limb mesenchyme shortly after the formation of the apical ectodermal ridge (AER). sdbonline.orgbiologists.com Expression levels increase over the subsequent 24 hours and then decrease as the AER regresses. biologists.com At all stages of limb development where it is expressed, Evx1 RNA is primarily localized to the posterior distal mesenchyme, the region immediately beneath the portion of the AER expressing Fgf4. biologists.com The AER is essential for both the induction and maintenance of Evx1 expression in the distal mesenchyme. biologists.com Furthermore, FGF-4, a growth factor produced by the AER, can induce Evx1 expression in the limb bud mesenchyme in the absence of the ridge. biologists.com

Here is a summary of EVX1 expression in specific embryonic structures:

Embryonic StructureDevelopmental Stage (Mouse)LocalizationKey Findings
Primitive StreakEarly Gastrulation (~E6.5-E7.5)Posterior end, within and near the streakGraded expression (posterior > anterior); Co-expressed with Evx1as. sdbonline.orgresearchgate.net
Tail BudLater stages (~E9.5)Remnants of the primitive streakContinued expression from the primitive streak. researchgate.netbiologists.com
Neural TubeFrom ~E10.0 onwardsSpecific cells, particularly ventral interneuronsDeterminant of V0 interneuron identity. sdbonline.orgnih.govoup.combiologists.com
Limb BudFrom ~E10.5 onwardsPosterior distal mesenchymeLocalized beneath AER; AER-dependent; Regulated by FGF-4. sdbonline.orgbiologists.combiologists.com

Molecular Mechanisms of Evx1 Protein Function

DNA Binding Specificity and Homeodomain Activity

EVX1 is characterized by the presence of a homeodomain, a highly conserved helix-turn-helix motif essential for DNA binding. ajou.ac.krwikipedia.orgwikipedia.org This homeodomain enables EVX1 to recognize and bind to specific DNA sequences, acting as a sequence-specific DNA-binding transcription factor. ajou.ac.krscispace.com Structural analysis of homeodomains reveals that the third helix, in conjunction with the N-terminal arm, is primarily responsible for conferring DNA-binding specificity. wikipedia.org The N-terminal arm engages in specific contacts with DNA bases within the minor groove, while a conserved loop situated between helices I and II establishes specific contacts with the phosphate (B84403) backbone. wikipedia.org The homeodomain of human EVX1 is located within amino acid residues 5 to 57. wikipedia.org The DNA binding activity of homeodomain proteins, including potentially EVX1, can be modulated by post-translational modifications such as phosphorylation. chemrxiv.org

Dual Role in Transcriptional Modulation: Repression and Activation

EVX1 exhibits a dual role in transcriptional modulation, capable of acting as both a repressor and an activator of gene expression. scispace.comuni-freiburg.de Its influence on gene transcription has been demonstrated through studies in transfected mammalian cells. ajou.ac.kruni-freiburg.de

Characterization of Transcriptional Repression Domains

Transcriptional repression by EVX1 is significantly mediated by a carboxyl-terminal region rich in proline and alanine (B10760859) residues. ajou.ac.kruni-freiburg.denih.gov This repression function is dependent on this specific domain located carboxyl-terminal to the homeodomain. ajou.ac.kruni-freiburg.denih.gov Research has mapped this potent repressor activity to a 51-amino acid region characterized by a high abundance of alanine and proline residues. uni-freiburg.denih.gov This domain possesses the capacity to transfer its repressor function to other transcription factors or heterologous DNA-binding domains, highlighting its intrinsic repressive capability. uni-freiburg.denih.gov Notably, transcriptional repression by EVX1 can occur independently of the presence of EVX1 DNA-binding sites in the tested promoters. ajou.ac.kruni-freiburg.de Repression has been observed even when using a TATA-less minimal promoter, indicating a mechanism that does not solely rely on direct promoter binding. ajou.ac.kruni-freiburg.de Furthermore, the degree of transcriptional repression exerted by EVX1 is concentration-dependent. ajou.ac.kruni-freiburg.de

Context-Dependent Transcriptional Activation

In addition to its repressive role, EVX1 can also function as a transcriptional inducer or activator, particularly during embryogenesis. scispace.comuni-freiburg.de The transcriptional activation function of EVX1 appears to be context-dependent, influenced by cellular signaling pathways and interacting partners. For instance, the activation of the cytotactin promoter by Evx-1 has been suggested to involve a mechanism linked to a growth-factor signal transduction pathway. uni-freiburg.de Cotransfection experiments using Evx-1 and cytotactin promoter constructs have shown high levels of reporter activity under specific cell culture conditions. uni-freiburg.de In thyroid cells, EVX1 transcription can be robustly stimulated by nuclear CREB3L2. nih.gov Studies utilizing a CREB-dependent EVX1 luciferase reporter have demonstrated significant transcriptional activity in the presence of CRTC1 and the fusion protein CRTC1-MAML2. medchemexpress.com Overexpression of CRTC family members (CRTC1-3) has been shown to induce robust transcriptional activity of the cAMP-responsive EVX1 promoter, an effect that is blocked by a dominant-negative CREB mutant. medchemexpress.com The expression of the PKA catalytic subunit also induced transcriptional activity of the cAMP-responsive EVX1 promoter. medchemexpress.com The function of non-coding RNAs, such as the lncRNA Evx1as, can also be context-dependent and influence EVX1 transcription.

Protein-Protein Interactions and Functional Complexes

The molecular function of EVX1 is not solely determined by its DNA binding but is also heavily influenced by its interactions with other proteins and its assembly into functional complexes. EVX1 is known to interact with a variety of proteins, and protein-protein interaction networks involving EVX1 have been investigated.

Interaction with Regulatory Transcription Factors (e.g., TWIST1, SNAIL)

EVX1 engages in interactions with other regulatory transcription factors, which can significantly impact its activity and downstream gene regulation. A probable interaction exists between TWIST1 and EVX1. scispace.com Research suggests that TWIST1 may transcriptionally suppress EVX1 expression. scispace.com TWIST1 is also known to form heterodimers with SNAIL, another transcription factor, and this interaction can lead to the negative regulation of gene expression. This regulatory structure involving TWIST1 and SNAIL might contribute to the observed downregulation of EVX1 in certain cellular contexts, such as invasive Esophageal Squamous Cell Carcinoma (ESCC). Studies have found a correlation between the expression levels of TWIST1 and EVX1 in ESCC patients. scispace.com Furthermore, overexpression of TWIST1 has been shown to significantly downregulate EVX1 mRNA expression in ESCC cell lines. scispace.com SNAIL (Snail1) and Slug (Snail2), members of the SNAIL family, are recognized as potent repressors of E-cadherin and key inducers of the epithelial-mesenchymal transition (EMT). Interactions and collaboration between transcription factors like TWIST1 and SNAIL are implicated in processes such as EMT.

Assembly into Multiprotein Complexes

EVX1 is found to be a component of multiprotein complexes within the cell. chemrxiv.org While direct detailed characterization of EVX1-specific large complexes is ongoing, studies on related proteins like EVI1 (another protein from the MECOM locus) have shown that they can be part of very large multiprotein complexes exceeding 2000 kDa in size. chemrxiv.org Proteins such as NLI, which interact with LIM homeodomain factors, have been proposed to act as structural linkers that nucleate the formation of multi-protein transcription complexes involved in determining cell fate during development. Additionally, proteins like Ssdp1/2 are recruited to LIM complexes via NLI and enhance their transcriptional activation potential. The assembly of transcription factors into multiprotein complexes is a common theme in gene regulation. For example, histone acetyltransferase (HAT)-containing complexes, involved in chromatin modification and transcriptional activation, are generally found as components of large multiprotein complexes. Conversely, histone deacetylases (HDACs), which are often associated with transcriptional repression, are frequently recruited to specific genomic loci through direct interactions with DNA-binding transcription factors, often as part of complexes. The incorporation of EVX1 into such multiprotein assemblies likely plays a crucial role in directing its specific regulatory outcomes in different cellular contexts.

Developmental Biology Roles of Evx1 Protein

Regulation of Anterior-Posterior Axis Patterning during Gastrulation

Gastrulation is a fundamental process in early embryonic development where the single-layered blastula is reorganized into a multilayered structure known as the gastrula. During this stage, the anterior-posterior (A-P) axis, which defines the head-to-tail orientation of the embryo, is established. EVX1 is a key regulator in this process, influencing the fate of nascent mesodermal cells and the formation of the primitive streak. researchgate.netnih.govnih.govnih.gov

Specification of Nascent Mesodermal Cell Fates

EVX1 is instrumental in the "posteriorization" of the nascent mesoderm. nih.gov Its expression is associated with the specification of posterior mesodermal fates. researchgate.netnih.gov Studies in various vertebrate models have shown that EVX1 homologs are involved in this posteriorizing function. nih.gov In humans, EVX1 is believed to be part of a regulatory network that includes other key transcription factors to control A-P cell fates. nih.gov The protein may act as a transcriptional activator for genes associated with posterior mesoderm, while simultaneously repressing genes that specify anterior or dorsal cell types. nih.gov This dual function helps to maintain the distinct posterior identity of the developing embryonic tissues. nih.gov Research indicates that EVX1 is a crucial downstream effector of BMP4 and WNT3A signaling pathways in the patterning of posterior mesoderm. nih.gov

Influence on Primitive Streak Formation

The primitive streak is a transient structure that forms at the posterior end of the embryo and is the site of gastrulation. wikipedia.orgresearchgate.net The expression of EVX1 is tightly linked to the primitive streak. nih.govresearchgate.net It is first detected in the embryonic ectoderm just before the onset of gastrulation in the region that will form the primitive streak. nih.gov This early localized expression provides one of the first molecular indications of regional differences in the embryonic ectoderm prior to gastrulation. nih.gov

Throughout gastrulation, EVX1 expression remains confined to the cells within and near the primitive streak. nih.gov Notably, its expression is graded, showing a posterior-to-anterior decrease in RNA levels. nih.gov This graded expression pattern is significant as different regions of the primitive streak give rise to distinct types of mesoderm. nih.gov Higher levels of EVX1 expression are observed in the region of the primitive streak that is fated to become extraembryonic and ventral mesoderm, suggesting a role for EVX1 in the dorsoventral specification of mesodermal cell fate. nih.gov

Table 1: EVX1's Role in Anterior-Posterior Axis Patterning

Developmental Process Role of EVX1 Key Interacting Factors/Pathways
Mesodermal Cell Fate Specification Promotes "posteriorization" of nascent mesoderm. nih.gov BMP4, WNT3A, GOOSECOID (GSC), BRACHYURY (T). nih.govnih.gov
Primitive Streak Formation Expressed in the primitive streak, with a graded posterior-to-anterior pattern. nih.gov ---
Dorsoventral Mesoderm Specification Higher expression in regions fated to become extraembryonic and ventral mesoderm. nih.gov ---

Neuronal Specification and Central Nervous System Development

Following its early role in gastrulation, EVX1 exhibits a second phase of expression that is critical for the development of the central nervous system (CNS). nih.gov It is involved in the specification of various neuronal subtypes and plays a role in the morphogenesis of the hindbrain and neural tube. nih.govresearchgate.net

Differentiation of Spinal Cord Interneurons (e.g., V0 Interneurons)

In the developing spinal cord, distinct classes of interneurons are generated from progenitor domains arranged along the dorso-ventral axis. frontiersin.org EVX1 is a key postmitotic determinant for the identity of V0 interneurons, a class of commissural neurons essential for coordinated locomotion. nih.govbiorxiv.org The V0 progenitor cells (p0) give rise to two main subclasses: the ventral V0v and the dorsal V0d interneurons. biorxiv.org The excitatory V0v interneurons are characterized by the transient expression of EVX1. biorxiv.org

Studies have shown that in the absence of EVX1, many V0 interneurons fail to develop their characteristic commissural axons and instead adopt an ipsilateral projection, a feature of V1 interneurons. nih.gov This suggests that EVX1 is crucial for establishing the V0 identity and may act by suppressing the differentiation program of V1 interneurons. nih.gov Furthermore, EVX1 and its paralog EVX2 are required for V0v cells to acquire an excitatory (glutamatergic) neurotransmitter fate. nih.gov In the absence of both proteins, these cells lose their excitatory characteristics and instead express markers of an inhibitory (glycinergic) fate. nih.gov

Role in Hindbrain and Neural Tube Morphogenesis

EVX1 expression is also observed in specific cells within the hindbrain and along the entire length of the neural tube during mid-gestation. nih.govresearchgate.net This expression pattern coincides both temporally and spatially with the maturation of early-forming interneurons, potentially commissural interneurons. nih.gov The expression of EVX1 in these regions suggests a conserved role in specifying neuronal cell fates within the developing CNS, analogous to the function of its homolog, even-skipped (eve), in the embryonic CNS of Drosophila. nih.gov The presence of EVX1 transcripts in the hindbrain and neural tube points to its involvement in the complex processes of neuronal differentiation and circuit formation in these structures. nih.govresearchgate.net

Table 2: EVX1 in Neuronal Specification

Neuronal Type EVX1 Function Molecular Markers/Interactions
V0 Interneurons Postmitotic determinant of V0 identity; promotes commissural axon projection. nih.gov Expressed in V0v subpopulation; represses En1. nih.govbiorxiv.org
V0v Interneurons Specifies excitatory (glutamatergic) fate. nih.gov Works in conjunction with EVX2. nih.gov
Hindbrain & Neural Tube Interneurons Implicated in the specification of neuronal cell fates. nih.gov Expression coincides with interneuron maturation. nih.gov

Appendage Morphogenesis and Skeletal Development

EVX1 is expressed in the limb bud, a structure that gives rise to the limbs. researchgate.net Its genomic location is in close proximity to the HOXA gene cluster, and its paralog, EVX2, is located near the HOXD cluster. researchgate.netnih.gov The Hox genes are well-known for their critical roles in patterning the limbs and axial skeleton. nih.gov This genomic association suggests a potential co-regulation and functional relationship between EVX genes and Hox genes in appendage development. researchgate.net

In zebrafish fin regeneration, which serves as a model for appendage regeneration and skeletal development, evx1 has been identified as one of the earliest genes required for joint formation. researchgate.netnih.gov Its expression is localized to a specific band of cells at the distal end of the fin rays where new joints are being formed. nih.gov This suggests that EVX1 plays a role in the differentiation of cells that will form the joints. nih.gov Further research is needed to fully understand the precise mechanisms by which EVX1 contributes to the complex processes of appendage morphogenesis and skeletal development in vertebrates. researchgate.net

Contribution to Limb Bud Development

The EVX1 protein is a key regulator in the development of vertebrate limbs. Its expression is spatially and temporally controlled within the limb bud, where it integrates signals from crucial signaling centers.

In the developing mouse limb, Evx-1 RNA is detected in the distal limb mesenchyme, specifically in the progress zone, shortly after the formation of the apical ectodermal ridge (AER). The level of Evx-1 expression increases and then decreases over a 48-hour period, becoming undetectable by the time the AER regresses. This expression is primarily localized to the posterior distal mesenchyme. The induction and maintenance of Evx-1 expression are dependent on signals from the AER.

Research has identified Evx-1 as a downstream gene in the Fibroblast Growth Factor (FGF) signal transduction pathway within the limb. Specifically, FGF-4, a protein expressed in the AER, can induce Evx-1 expression in the limb bud mesenchyme, an effect that appears to be indirect. Furthermore, the effect of FGF-4 on Evx-1 expression is modulated by Bone Morphogenetic Protein 2 (BMP-2). In mouse models with mutations at the limb deformity (ld) locus, which affects AER formation, the expression of Evx1 in the mesenchyme is decreased, contributing to defects in both anteroposterior and proximodistal patterning. Although there is clear evidence of EVX1 expression in the limb bud, its precise function in limb development is not fully understood. researchgate.net

Research Finding Model Organism Key Molecules Involved Outcome of Interaction
Evx-1 RNA is expressed in the posterior distal mesenchyme of the limb bud.MouseApical Ectodermal Ridge (AER)Spatiotemporal expression is crucial for limb development.
AER signals are required for the induction and maintenance of Evx-1 expression.MouseAER-derived signalsSustains the necessary levels of EVX1 for proper patterning.
FGF-4 induces Evx-1 expression in the limb bud.MouseFGF-4Identifies Evx-1 as a downstream target of the FGF signaling pathway.
The effect of FGF-4 on Evx-1 is modulated by BMP-2.MouseBMP-2Suggests a complex regulatory network controlling Evx-1 expression.
Decreased Evx1 expression is observed in limb deformity (ld) mutants.MouseLD proteinsLeads to patterning defects in the limb skeleton.

Regulation of Fin Regeneration and Joint Formation

The expression of evx1 occurs in a unique, repetitive ladder-like pattern along the proximodistal axis of the developing and regenerating fin rays. A subpopulation of bone-forming cells, or scleroblasts, expresses evx1 at the site of the joint between adjacent segments. In the most distal part of the ray, evx1 expression precedes the actual formation of the joint, suggesting it is involved in establishing the boundaries of future segments.

EVX1 functions within a molecular pathway that influences joint formation. This pathway also includes the genes dlx5a and mmp9. The expression of both dlx5a and mmp9 is reduced in evx1 mutants, placing them downstream of evx1 in the joint-formation pathway. This entire pathway is influenced by the gap junction protein Connexin43 (Cx43), which acts as a suppressor of joint formation. nih.gov Changes in Cx43 activity alter the expression of these joint markers. For instance, reduced Cx43 levels lead to premature joint formation and a distal shift in the expression of the evx1-dlx5a-mmp9 pathway. nih.gov Conversely, increased Cx43 leads to joint failure and a loss of evx1 expression. nih.gov

Process Model Organism EVX1 Function Key Interacting Molecules Outcome
Fin DevelopmentZebrafishRequired for joint formation-Normal fin outgrowth but absence of lepidotrichia joints. nih.gov
Fin RegenerationZebrafishRequired for joint formation-Normal fin regeneration length but absence of lepidotrichia joints. nih.gov
Joint MorphogenesisZebrafishEstablishes segment boundariesdlx5a, mmp9Correct patterning and formation of joints between bony ray segments. nih.gov
Regulation of Joint PathwayZebrafishInfluenced by Cx43Connexin43 (Cx43)Cx43 suppresses joint formation by influencing the timing of evx1 expression. nih.gov

Other Organogenesis Processes and Cell Lineage Specification (e.g., genital bud, tailbud formation)

Beyond limb and fin development, EVX1 is involved in patterning other regions of the embryo, notably during gastrulation and the formation of the posterior body, including the tailbud and urogenital structures.

In mouse embryos, Evx1 is expressed at a high level in the tail bud mesenchyme and the caudal end of the neural tube. uclouvain.be Its expression is also noted in the primitive streak during gastrulation. nih.gov The co-expression of Evx1 and its antisense transcript, Evx1as, in the primitive streak and later in the tailbud suggests a role in anterior-posterior patterning. nih.gov EVX1 is considered a critical downstream effector of BMP4 and WNT3A signaling in patterning the posterior mesoderm. nih.gov It may function by activating posterior mesoderm genes or repressing anterior genes, thereby maintaining the integrity of the embryo's posterior region. nih.gov The homologs of EVX1 in Xenopus (xhox3) and zebrafish (eve1) are also known to play roles in the 'posteriorization' of nascent mesoderm. nih.gov

In zebrafish, evx1 is dynamically expressed during the formation of the posterior gut and the urogenital system. researchgate.net Its transcripts are found in mesenchymal cells that border the pronephric ducts, in the wall of the pronephric duct itself, and later in the posterior gut and the wall of the urogenital opening. researchgate.net This expression pattern points to a role for evx1 in the organogenesis of these structures. researchgate.net

Developmental Process Model Organism Location of EVX1 Expression Proposed Function Key Signaling Pathways
Gastrulation / Tailbud FormationMousePrimitive streak, tail bud mesenchyme, caudal neural tube. nih.govuclouvain.beAnterior-posterior patterning, specification of posterior mesoderm. nih.govBMP4, WNT3A. nih.gov
Posterior Body PatterningXenopus, ZebrafishNascent mesodermPosteriorization of embryonic tissues. nih.gov-
Urogenital System DevelopmentZebrafishMesenchyme bordering pronephric ducts, wall of pronephric duct, urogenital opening. researchgate.netOrganogenesis of urogenital structures. researchgate.net-
Posterior Gut DevelopmentZebrafishPosterior gut, ano-rectal epithelium. researchgate.netFormation of the posterior digestive tract. researchgate.net-

Interplay of Evx1 Protein with Cellular Signaling Pathways

Integration with Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a critical regulator of numerous developmental processes, and evidence suggests a significant interplay with EVX1. Research indicates that EVX1 is a direct target of the Wnt signaling pathway. Specifically, the major effector of the canonical Wnt pathway, β-catenin, has been shown to bind to the promoter region of the EVX1 gene in differentiating human embryonic stem cells (hESCs) nih.gov. This direct interaction positions EVX1 as a downstream component of the Wnt/β-catenin cascade.

Furthermore, EVX1 is essential for mediating the posteriorizing effects of Wnt signaling during gastrulation nih.gov. Studies have demonstrated a mutual dependence between Wnt signaling and EVX1, as Evx1 expression is downregulated in WNT3A knockout embryos nih.gov. This reciprocal relationship underscores the integral role of EVX1 in the Wnt-mediated patterning of nascent mesoderm and endoderm. In the absence of EVX1, there is an upregulation of anterior visceral endoderm and definitive endoderm genes at the expense of posterior genes, highlighting EVX1's role in establishing the anterior-posterior axis downstream of Wnt signals nih.gov.

Table 1: Key Research Findings on EVX1 and Wnt/β-catenin Signaling

Research FindingModel SystemImplicationReference
β-catenin directly binds to the EVX1 promoter.Differentiating human embryonic stem cells (hESCs)EVX1 is a direct transcriptional target of the canonical Wnt pathway. nih.gov
EVX1 is required for the posteriorizing effects of Wnt signaling.Mouse embryonic stem cell (mESC) differentiation into embryoid bodies (EBs)EVX1 is a critical downstream effector of Wnt in anterior-posterior patterning. nih.gov
Evx1 expression is reduced in WNT3A knockout embryos.Mouse embryosA mutual dependency exists between Wnt signaling and EVX1 expression. nih.gov

Crosstalk with Bone Morphogenetic Protein (BMP) Signaling Pathway

The Bone Morphogenetic Protein (BMP) signaling pathway, a member of the Transforming Growth Factor-beta (TGF-β) superfamily, plays a pivotal role in a wide array of developmental processes, including the patterning of posterior tissues. EVX1 has been identified as a crucial downstream effector of the BMP4 signaling pathway nih.gov.

During the differentiation of mouse embryonic stem cells into embryoid bodies, a model for early embryonic development, the expression of both Evx1 and its antisense transcript, Evx1as, is most pronounced under conditions supplemented with BMP4 and WNT3A nih.gov. This suggests that EVX1 functions downstream of these signaling molecules to regulate cell fate. The disruption of EVX1 function leads to defects in anterior-posterior patterning, further solidifying its role as a key mediator of BMP4's effects on the development of posterior mesoderm nih.gov.

Moreover, the regulatory influence of other signaling pathways on EVX1 is modulated by BMPs. For instance, the effect of Fibroblast Growth Factor 4 (FGF-4) on Evx1 expression in the developing limb is modulated by BMP2, indicating a complex interplay and integration of these signaling cascades in which EVX1 is a central node.

Table 2: Research Highlights of EVX1 and BMP Signaling Interaction

Research FindingModel SystemImplicationReference
EVX1 is a downstream effector of the BMP4 signaling pathway.Mouse embryonic stem cell (mESC) differentiation into embryoid bodies (EBs)EVX1 mediates the role of BMP4 in regulating posterior tissue patterning. nih.gov
Evx1 expression is highest in the presence of BMP4 and WNT3A.Mouse embryonic stem cell (mESC) differentiation into embryoid bodies (EBs)BMP4 and Wnt signaling converge to regulate EVX1 expression. nih.gov

Modulation of Fibroblast Growth Factor (FGF) Signaling Cascade

The Fibroblast Growth Factor (FGF) signaling pathway is instrumental in limb development, and EVX1 has been identified as a downstream target of this cascade. In the developing mouse limb bud, the expression of Evx-1 is regulated by FGF-4. The apical ectodermal ridge (AER), a key signaling center in the limb bud, is required for both the induction and maintenance of Evx-1 expression in the distal mesenchyme.

In vitro studies have demonstrated that FGF-4, as well as other FGF proteins, can induce the expression of Evx-1 in the limb bud mesenchyme in the absence of the AER. This effect, however, appears to be indirect, as it can be blocked by protein synthesis inhibitors. These findings establish Evx-1 as a downstream gene in the FGF signal transduction pathway during limb development. The spatial and temporal expression pattern of Evx-1 RNA in the posterior distal mesenchyme, just beneath the region of the AER that expresses Fgf-4, further supports this regulatory relationship.

Table 3: Summary of Research on EVX1 and FGF Signaling

Research FindingModel SystemImplicationReference
FGF-4 regulates the expression of Evx-1 in the developing mouse limb.Mouse limb bud in vitro cultureEvx-1 is a downstream gene in the FGF signaling pathway during limb development.
The apical ectodermal ridge (AER) is necessary for Evx-1 induction and maintenance.Mouse limb bud in vitro cultureSignals from the AER, including FGFs, are crucial for Evx-1 expression.
FGF proteins can induce Evx-1 expression in the absence of the AER.Mouse limb bud in vitro cultureFGFs are key signaling molecules that mediate the AER's effect on Evx-1.

Interaction with Retinoic Acid (RA) Signaling

Based on the available research, there is no direct evidence to suggest a functional interplay or crosstalk between the EVX1 protein and the Retinoic Acid (RA) signaling pathway.

Influence on Notch Signaling Pathway

Current scientific literature does not provide direct evidence of an interaction or regulatory relationship between the EVX1 protein and the Notch signaling pathway.

Evx1 Protein in Models of Pathological Development

Mechanistic Contributions to Carcinogenesis and Tumor Progression

EVX1's role in cancer is complex, acting as a transcriptional repressor or inducer depending on the context. nih.gov Its altered expression is associated with several types of cancer, including oral, lung, bladder, prostate, breast, and esophageal malignancies. nih.govijbiotech.com

Role in Epithelial-Mesenchymal Transition (EMT) Mechanisms

Epithelial-Mesenchymal Transition (EMT) is a fundamental biological process crucial in embryonic development that can be aberrantly activated in cancer, facilitating tumor invasion and metastasis. nih.gov The process involves epithelial cells losing their characteristic polarity and adhesion, while gaining migratory and invasive properties to become mesenchymal cells. frontiersin.orgbiomolther.org

The EVX1 protein is involved in the complex gene regulatory networks that control EMT. nih.gov Research indicates that the underexpression of EVX1 can promote EMT, leading to collective cell migration and metastasis. nih.gov This occurs through the subsequent overexpression of other key transcription factors, such as GOOSECOID (GSC) and SOX17. nih.gov This positions EVX1 as a component within the broader network of homeobox (HOX) genes that modulate the metastatic cascade in cancer. nih.gov

Dysregulation in Specific Cancer Contexts (e.g., Esophageal Squamous Cell Carcinoma)

In the context of Esophageal Squamous Cell Carcinoma (ESCC), EVX1 is frequently downregulated. nih.govmaayanlab.cloud This reduction in EVX1 expression is not merely a correlative finding but is significantly associated with poor prognostic indicators, including increased tumor invasion and lymph node metastasis. nih.govijbiotech.com

Studies have identified a crucial inverse relationship between EVX1 and another transcription factor, TWIST1, a key regulator of EMT. nih.gov Overexpression of TWIST1 in ESCC is correlated with advanced tumor stages and metastasis. nih.gov Mechanistically, TWIST1 acts as a transcriptional repressor of the EVX1 gene. nih.gov In experimental models using the ESCC cell line KYSE-30, forced overexpression of TWIST1 led to a significant reduction in EVX1 mRNA expression. nih.gov This highlights a direct regulatory axis where TWIST1-mediated downregulation of EVX1 contributes to the aggressive phenotype of ESCC. nih.gov

This table illustrates the significant inverse correlation between TWIST1 and EVX1 mRNA expression in patients with Esophageal Squamous Cell Carcinoma (ESCC). In patients with low or normal TWIST1 levels, a large majority show normal or high EVX1 expression. Conversely, in patients where TWIST1 is overexpressed, a majority exhibit underexpression of EVX1, linking the TWIST1-EVX1 axis to ESCC progression. nih.govresearchgate.net

Underlying Molecular Mechanisms in Developmental Abnormalities

EVX1 is integral to the precise orchestration of embryonic development, and its disruption can lead to significant congenital malformations. nih.gov

Association with Caudal Dysgenesis Models

EVX1 plays an essential role in the posteriorization of the developing embryo, a process critical for the formation of the lower body. nih.gov It functions downstream of key signaling pathways, including Wnt and Bone Morphogenetic Protein (BMP), to establish the anterior-posterior axis. nih.govnih.gov By acting as a transcriptional regulator, EVX1 helps to activate genes associated with posterior mesoderm development while repressing those that specify anterior structures. nih.gov Disruption of this function can lead to defects in the development of the caudal (tail) end of the embryo. This positions the EVX1 gene as relevant in models of caudal dysgenesis, a spectrum of congenital malformations affecting the lower spine and limbs. nih.govnih.gov

Contributions to Limb Malformation Phenotypes

Proper limb development depends on a complex interplay of signaling molecules and transcription factors. As a member of the homeobox family of genes, which are fundamental for body patterning, EVX1 is implicated in this process. researchgate.net

Mouse models provide direct evidence for EVX1's role in limb formation. In mice homozygous for the "limb deformity" (ld) mutation, the expression of Evx1 in the limb mesenchyme is decreased. This decrease is part of a cascade of molecular disruptions, including reduced expression of Sonic hedgehog (Shh) and Wnt5a. These changes in the mesenchyme prevent the proper formation and function of a critical signaling center, the apical ectodermal ridge (AER). The dysfunctional AER, in turn, exhibits decreased levels of Fibroblast growth factor 8 (Fgf8) and fails to express Fgf4. The collective result of these molecular failures is a severe limb malformation phenotype, characterized by shortened limbs with loss and fusion of distal bones and digits.

This table summarizes the key molecular changes observed in the limb buds of mice with the 'limb deformity' (ld) mutation, highlighting the decreased expression of Evx1 and other critical signaling molecules that lead to severe limb patterning defects.

Genetic Variants and their Functional Impact on EVX1 Activity

As a DNA-binding transcription factor, the function of EVX1 is contingent on the integrity of its protein structure, particularly its homeodomain. nih.gov Genetic variants or mutations within the EVX1 gene can alter this structure, leading to impaired function and disease. genecards.org

Diseases associated with the broader family of HOX genes, and specifically with EVX1, include conditions like Hand-Foot-Genital Syndrome. researchgate.netgenecards.org Functional studies using CRISPR/Cas9 to introduce small frameshift deletions in the homeodomain-encoding region of EVX1 in murine embryonic stem cells have provided insight into the impact of such variants. These mutations disrupt EVX1's ability to properly regulate its target genes. For instance, non-functional EVX1 leads to the upregulation of genes associated with anterior development, such as Cer1 and Sox17, at the expense of posterior genes. nih.gov This demonstrates that genetic variants compromising the DNA-binding or regulatory domains of the EVX1 protein can directly disrupt its critical role in cell fate determination and patterning, providing a molecular basis for its association with congenital abnormalities. nih.gov

Advanced Methodologies in Evx1 Protein Research

Gene Expression Profiling and Localization Techniques (e.g., Quantitative RT-PCR, In Situ Hybridization, RNA Sequencing)

The spatial and temporal expression patterns of the Evx1 gene are fundamental to understanding its function. A variety of techniques are used to profile its expression and localize its transcripts within developing organisms.

In Situ Hybridization (ISH): This technique has been instrumental in visualizing Evx1 mRNA directly in embryonic tissues. In mouse embryos, RNA in situ hybridization revealed a striking and graded expression pattern of Evx-1 in the primitive streak during gastrulation, with levels decreasing from posterior to anterior nih.gov. This was one of the first molecular indicators of regional differences in the mouse embryonic ectoderm before gastrulation began nih.gov. In zebrafish, ISH has shown that evx1 is dynamically expressed in specific subsets of developing interneurons within the spinal cord, rhombencephalon, and epiphysis nih.gov. Further studies in zebrafish have used ISH to identify evx1 expression in the joints of the fin dermoskeleton and to analyze changes in gene expression in mutant models nih.govnih.gov.

Quantitative RT-PCR (qRT-PCR): This method provides a quantitative measure of gene expression. It has been used in zebrafish regenerating fin studies to confirm that expression of downstream targets is altered in mutants that affect evx1 expression biologists.com. It is also employed to validate findings from broader expression profiling techniques like microarrays nih.gov.

RNA Sequencing (RNA-Seq): As a high-throughput method, RNA-Seq offers a comprehensive view of the transcriptome. In mouse models, mRNA-seq performed on differentiating embryoid bodies demonstrated that the absence of EVX1 leads to a marked reduction in genes typically expressed on the posterior side of the embryo nih.gov. In zebrafish, single-cell RNA-sequencing (scRNA-seq) has been used to precisely identify changes in gene expression within specific V0v interneurons in evx1;evx2 double mutants nih.gov.

Technique Model Organism Key Findings
In Situ Hybridization (ISH) Mouse Graded expression in the primitive streak during gastrulation nih.govnih.gov.
Zebrafish Dynamic expression in subsets of interneurons, posterior gut, and urogenital system nih.gov. Localized to joints between fin segments nih.gov.
Quantitative RT-PCR (qRT-PCR) Zebrafish Quantified changes in gene expression downstream of EVX1 signaling in fin regeneration models biologists.com.
RNA Sequencing (RNA-Seq) Mouse Revealed downregulation of posterior-specific genes in EVX1-deficient embryoid bodies nih.gov.
Zebrafish Identified specific gene expression changes in V0v interneurons of evx1;evx2 mutants at single-cell resolution nih.gov.

Functional Reporter Assays for Transcriptional Activity

Functional reporter assays are employed to investigate the direct impact of EVX1 on gene transcription. These assays typically involve co-transfecting cells with a plasmid expressing EVX1 and a reporter plasmid containing a promoter driving a quantifiable gene, such as luciferase or chloramphenicol acetyltransferase.

Studies in various transfected mammalian cell lines have shown that EVX1 functions as a potent transcriptional repressor nih.govresearchgate.net. This repressive activity was observed on a range of viral and cell-specific promoters and was dependent on the concentration of EVX1 nih.gov. Notably, the repression occurred even on promoters lacking canonical EVX1 DNA-binding sites and on TATA-less minimal promoters, suggesting a broad mechanism of action nih.gov. Further investigation through the transfection of EVX1 deletion mutants identified a carboxyl-terminal region rich in proline and alanine (B10760859) as the domain responsible for this transcriptional repression nih.gov. In contrast, other studies have noted that the EVX1 regulatory region itself contains elements, such as a cyclic AMP response element, that allow its transcription to be robustly stimulated by other factors like CREB3L2 maayanlab.cloud.

Protein-Protein Interaction Mapping and Complex Analysis (e.g., Bioinformatics Network Analysis, GeneMANIA)

Understanding the proteins that physically or functionally associate with EVX1 is key to placing it within broader cellular pathways. High-throughput methods and computational tools are used to map these interaction networks.

Bioinformatics network analysis, particularly using platforms like GeneMANIA, has been applied to predict and visualize the interaction network of EVX1. GeneMANIA integrates a large repository of genomic and proteomic data to build interaction networks based on evidence such as co-expression, physical and genetic interactions, and shared pathways researchgate.netgenemania.org.

A study investigating the role of the TWIST1-EVX1 axis in esophageal squamous cell carcinoma used GeneMANIA to construct a protein-protein interaction (PPI) network researchgate.net. The analysis revealed that EVX1 interacts with several key developmental and signaling proteins researchgate.net.

Interacting Protein Type of Interaction Evidence Associated Pathway/Function
VENTX, ATOH1 Co-expression, Physical Interaction, Pathway BMP Signaling Pathway
SOX17 Co-expression, Genetic Interaction Endoderm Development
HOXA5, HOXA9 Co-expression, Physical Interaction Anterior-Posterior Patterning
GSC (Goosecoid) Co-expression, Genetic Interaction Gastrulation, Head Development
PROP1 Co-expression Pituitary Development

Data derived from a GeneMANIA analysis in the context of esophageal squamous cell carcinoma research researchgate.net.

In Vitro Cellular Models for EVX1 Functional Studies

In vitro cellular models provide controlled environments to dissect the molecular functions of EVX1.

Embryonic Stem Cells (ESCs): Mouse ESCs are a powerful tool for modeling early embryonic development. They can be differentiated into three-dimensional structures called embryoid bodies (EBs), which recapitulate aspects of gastrulation nih.gov. Researchers have used this system extensively to study EVX1's role in anterior-posterior patterning. By using CRISPR-Cas9 to knock out EVX1 in mESCs, it was shown that EVX1 is a critical downstream effector of BMP and WNT signaling during this process nih.govresearchgate.net.

Mammalian Cell Lines: A variety of immortalized mammalian cell lines have been used to study the biochemical properties of EVX1. For instance, HeLa cells and other lines were used in transfection experiments to establish EVX1's role as a transcriptional repressor nih.gov. Additionally, the human embryonal carcinoma cell line NT2/D1 has been used as a model to study EVX1 expression during neural differentiation induced by agents like retinoic acid researchgate.net.

Cellular Model Experimental Application Key Finding
Mouse Embryonic Stem Cells (mESCs) Differentiation into embryoid bodies (EBs); CRISPR-Cas9 knockout EVX1 is required for proper anterior-posterior patterning downstream of BMP/WNT signaling nih.govresearchgate.net.
Mammalian Cell Lines (e.g., HeLa) Transfection with EVX1 expression vectors and reporter plasmids EVX1 functions as a potent, concentration-dependent transcriptional repressor nih.gov.
NT2/D1 Embryonal Carcinoma Cells Induction of differentiation with retinoic acid EVX1 is weakly expressed and properly spliced in differentiated cells, particularly after 8 days of treatment researchgate.net.

In Vivo Vertebrate Models for Developmental Analysis

To understand the function of EVX1 in the complex setting of a whole organism, researchers rely on several key vertebrate models.

Mouse (Mus musculus): The mouse model has been crucial for studying EVX1's role during mammalian gastrulation. Expression analyses show that Evx1 is expressed in the primitive streak and is involved in establishing the anterior-posterior axis nih.govwikipedia.org. It also plays a role in the specification of interneuron identity during neural development wikipedia.org. As previously noted, the lack of a severe phenotype in knockout mice points towards robust compensatory biological systems nih.govwikipedia.org.

Zebrafish (Danio rerio): The external and rapid development of the transparent zebrafish embryo makes it an ideal model for developmental analysis. In zebrafish, evx1 has a dynamic expression pattern and is crucial for the development of specific interneuron populations nih.govd-nb.info. Functional studies have definitively shown its requirement for the correct formation of joints in the dermoskeleton of the fins nih.gov.

Xenopus (Xenopus laevis): While the African clawed frog, Xenopus, is a classical model for studying early vertebrate development, the provided research primarily highlights the use of mouse and zebrafish for direct functional studies of EVX1. However, related homeobox genes with roles in mesoderm induction have been extensively studied in Xenopus, providing a comparative framework for understanding EVX1's function nih.gov.

Model Organism Key Area of Study Major Research Findings
Mouse Gastrulation, Neurogenesis Expressed in the primitive streak, involved in anterior-posterior patterning and interneuron identity nih.govwikipedia.org. Knockout is viable with no overt phenotype wikipedia.org.
Zebrafish Neurogenesis, Organogenesis, Fin Development Dynamically expressed in interneurons, gut, and urogenital system nih.gov. Required for joint formation in fins nih.gov. Specifies excitatory neurotransmitter fates d-nb.info.
Xenopus Comparative Development Used to study related homeobox genes, providing context for EVX1's role in mesoderm and endoderm specification nih.gov.

Emerging Research Avenues and Future Perspectives for Evx1 Protein

Identification of Novel Downstream Transcriptional Targets and Upstream Regulators

A key area of future research for EVX1 protein involves the comprehensive identification of its novel downstream transcriptional targets and the upstream regulators that control its expression medsci.orgdntb.gov.ua. Understanding the genes that EVX1 directly or indirectly influences is crucial for deciphering its biological roles in various cellular processes and developmental stages. Studies in zebrafish spinal interneurons, for instance, have identified numerous transcriptional regulator genes whose expression is dependent on EVX1 and its paralog EVX2, highlighting the complexity of the gene regulatory networks they control. dntb.gov.uanih.gov. Some genes require Evx1/2 for their expression, while others are repressed by Evx1/2, suggesting both activating and repressive roles for these transcription factors dntb.gov.uanih.gov. For example, Evx1/2 may regulate the expression of skor1a and nefma by repressing hmx2 and hmx3a expression dntb.gov.uanih.gov.

Identifying upstream regulators, such as other transcription factors, signaling pathways, and non-coding RNAs, that influence EVX1 expression is equally important. Research has indicated that EVX1 expression can be regulated by pathways like the BMP and Wnt/beta-catenin signaling pathways, acting as a downstream effector in these cascades during gastrulation researchgate.net. Additionally, studies in esophageal squamous cell carcinoma (ESCC) have suggested a repressive role for TWIST1 on EVX1 gene expression, indicating that in certain contexts, EVX1 can be a downstream target regulated by other factors researchgate.netijbiotech.com. The identification of E-boxes in the promoter region and within the transcription unit of the EVX1 gene suggests potential binding sites for transcriptional regulators like TWIST1 ijbiotech.com.

Future research will likely employ high-throughput techniques such as ChIP-seq and RNA-seq on a genome-wide scale in different cell types and developmental stages to map EVX1 binding sites and identify differentially expressed genes upon EVX1 perturbation. Integrating these datasets with other omics data, such as epigenomic information, will provide a more complete picture of the transcriptional landscape regulated by EVX1 and the factors that govern its expression.

Elucidation of Isoform-Specific Functions and Post-Translational Regulatory Mechanisms

The existence of multiple protein isoforms arising from a single gene through mechanisms like alternative splicing significantly expands the functional diversity of the proteome thermofisher.com. Research into EVX1 suggests the existence of different isoforms nih.govnih.gov. For example, in zebrafish, there are EVX1 and EVX2, which are closely related researchgate.net. In humans, there are also different transcript variants leading to potentially different isoforms nih.gov. Elucidating the specific functions of each EVX1 isoform is a critical area of future research frontiersin.org. Different isoforms may exhibit distinct DNA-binding affinities, interaction partners, cellular localization, or regulatory activities, leading to diverse roles in development and disease.

Furthermore, post-translational modifications (PTMs) play a crucial role in regulating protein activity, stability, localization, and interactions thermofisher.comfrontiersin.orgmdpi.comnih.gov. Understanding the PTMs that occur on EVX1 protein, such as phosphorylation, ubiquitination, or acetylation, and how these modifications influence its function is another important research avenue nih.gov. PTMs can dynamically alter the protein's conformation and interaction with other molecules, thereby fine-tuning its transcriptional regulatory activity. For instance, phosphorylation is a widely studied PTM that can significantly impact protein function mdpi.comnih.gov. Identifying the enzymes (kinases, phosphatases, etc.) that add or remove these modifications to EVX1 will provide insights into the signaling pathways that impinge upon EVX1 activity.

Advanced proteomic techniques, such as mass spectrometry, coupled with biochemical approaches, will be essential for identifying and characterizing EVX1 isoforms and their specific PTMs. Mutagenesis studies targeting specific modification sites can then be used to investigate the functional consequences of these modifications on EVX1's transcriptional activity and biological roles.

Exploration of EVX1's Role in Adult Tissue Homeostasis and Regeneration Beyond Development

While EVX1 is well-known for its critical roles during embryonic development, emerging research suggests potential functions in adult tissue homeostasis and regeneration researchgate.netconsensus.app. Tissue homeostasis, the process of maintaining a stable internal environment in adult tissues, often involves the regulated activity of stem cells and progenitor cells uevora.ptbiologists.com. Regeneration, the process of repairing damaged tissues, also relies on the activation and differentiation of these cell populations biologists.com.

Studies on related transcription factors, such as PBX1 (a member of the TALE homeodomain family, similar to EVX1), have highlighted their important roles in regenerative medicine, including anti-aging, maintenance of tissue homeostasis, and regeneration of tissues and organs medsci.org. While the direct role of EVX1 in these processes in mammals is still being explored, its expression in adult tissues and its known function in regulating cell fate during development suggest a potential involvement.

Research in zebrafish fin regeneration has shown that Evx1 is expressed in the apical growth zone of regenerating fins and is required for lepidotrichia joint formation during regeneration nih.gov. This provides direct evidence for EVX1's role in regeneration in a vertebrate model.

Future studies will focus on investigating EVX1 expression and function in various adult stem cell niches and regenerating tissues. Techniques such as lineage tracing, conditional knockout models, and single-cell RNA sequencing can be used to determine the specific cell populations where EVX1 is active and its contribution to tissue maintenance and repair. Understanding these roles could have significant implications for regenerative medicine and the development of therapies for tissue damage and degenerative diseases.

Development of Advanced Methodologies for Dissecting EVX1's Regulatory Landscape

The intricate nature of transcriptional regulation and protein function necessitates the development and application of advanced methodologies to fully dissect EVX1's regulatory landscape. While traditional methods like ChIP-qPCR and reporter assays have been valuable, higher-throughput and more sophisticated techniques are required for a comprehensive understanding.

Advanced sequencing technologies, such as ChIP-seq and its variants (e.g., CUT&RUN), enable genome-wide mapping of transcription factor binding sites with higher resolution and sensitivity biorxiv.orgnih.gov. RNA-seq and single-cell RNA-seq provide detailed profiles of gene expression, allowing for the identification of EVX1-regulated genes in specific cell types and states researchgate.netfrontiersin.orgnih.govresearchgate.net. Techniques like ATAC-seq can reveal chromatin accessibility, providing insights into the regulatory regions that EVX1 might interact with frontiersin.orgnih.gov.

Beyond mapping interactions, functional genomics approaches like CRISPR/Cas9-based gene editing can be used to precisely manipulate EVX1 expression or its binding sites to study the consequences on gene expression and cellular phenotypes. Proteomic methods, including quantitative mass spectrometry, are crucial for identifying EVX1 isoforms, PTMs, and interacting proteins thermofisher.comproteomexchange.org.

Q & A

Q. What is the primary role of Evx-1 in vertebrate embryogenesis, and how is this determined experimentally?

Evx-1 is a homeobox-containing gene critical for anterior-posterior patterning during gastrulation. Its role was identified using in situ hybridization to map graded expression in the primitive streak of mouse embryos, coupled with knockout models showing developmental defects in axial structures . Methodologically, spatial-temporal expression analysis via RNA probes and phenotypic characterization of mutant embryos are standard approaches .

Q. How does Evx-1 regulate target gene promoters such as cytotactin?

Evx-1 activates the cytotactin promoter via a TRE/AP-1 motif, as demonstrated by cotransfection assays in NIH 3T3 cells using chloramphenicol acetyltransferase (CAT) reporter constructs. Deletion analysis localized the responsive region to an 89-bp segment containing the TRE/AP-1 site, and mutations in this motif abolished activation . This methodology highlights the importance of promoter-reporter systems and site-directed mutagenesis for mechanistic studies.

Q. What molecular techniques are used to validate Evx-1’s interaction with growth factor signaling pathways?

Serum stimulation experiments in chicken embryo fibroblasts revealed that Evx-1 activation mimics growth factor-induced cytotactin promoter activity. Researchers compared CAT activity in low-serum (1% FBS) versus high-serum (10% FBS) conditions, showing Evx-1 can bypass serum dependence . Such studies require controlled cell culture conditions and quantitative enzyme assays to measure transcriptional output.

Advanced Research Questions

Q. What experimental models are optimal for studying Evx-1’s role in anterior-posterior patterning, and what are their limitations?

Mouse knockout models and Xenopus embryogenesis assays are widely used. For example, Evx-1⁻/⁻ mice exhibit truncated posterior structures, while misexpression in Xenopus alters tail development . Limitations include compensatory mechanisms in knockouts and species-specific regulatory differences. Researchers must validate findings across models and use lineage tracing to confirm cell-autonomous effects .

Q. How can researchers reconcile contradictions in Evx-1’s context-dependent functions, such as its variable effects in different cell types?

Contradictions arise from cell-specific cofactors or epigenetic states. For instance, Evx-1 activates cytotactin in fibroblasts but may repress other targets in neural cells. To address this, chromatin immunoprecipitation (ChIP) can identify cell-type-specific binding partners, while RNA-seq profiles can reveal differential target gene expression . Critical analysis of experimental conditions (e.g., serum levels, cell density) is also essential .

Q. What strategies are recommended for analyzing Evx-1’s interaction with non-coding RNAs during pluripotency and differentiation?

Studies in embryonic stem cells (ESCs) use RNA immunoprecipitation (RIP) or CRISPR-based lncRNA knockdown to assess Evx-1’s interplay with transcripts like Evx1as. For example, Evx1as knockdown in ESCs disrupts mesoderm differentiation, suggesting a regulatory feedback loop. Single-cell RNA-seq can further resolve dynamic expression patterns during lineage commitment .

Q. How should researchers handle variability in promoter activation assays when studying Evx-1’s transcriptional activity?

Normalize CAT or luciferase reporter data to internal controls (e.g., β-galactosidase) and repeat experiments across multiple cell passages. Statistical tools like ANOVA can account for batch effects, while normalizing serum lot variability ensures reproducibility . Include negative controls (e.g., empty vector transfections) to baseline activity.

Methodological Considerations

Q. What are best practices for designing deletion constructs to map Evx-1-responsive promoter elements?

  • Use restriction enzymes or PCR-based cloning to generate progressive 5’/3’ deletions of the promoter.
  • Test each construct in triplicate across independent transfections.
  • Validate critical motifs (e.g., TRE/AP-1) by introducing point mutations via overlap extension PCR .

Q. How can researchers address ethical and technical challenges in embryogenesis studies involving Evx-1?

  • Adhere to institutional animal care guidelines for knockout models, minimizing embryo numbers via power analysis.
  • For in vitro work, use optogenetic or chemical-inducible systems to temporally control Evx-1 expression, reducing off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.